molecular formula C23H32N2O3 B12170230 N-(butan-2-yl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(butan-2-yl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12170230
M. Wt: 384.5 g/mol
InChI Key: IXYSNJPFISXRPY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including a tetrahydrofuran ring, a cyclopentane ring, and an isoquinoline moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Construction of the Isoquinoline Moiety: This step involves the condensation of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Spirocyclization: The final step involves the formation of the spiro linkage between the cyclopentane and isoquinoline rings, which can be achieved through a variety of methods, including intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound could have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylmethyl Butyrate: This compound shares the tetrahydrofuran ring but lacks the spiro and isoquinoline moieties.

    N-(furan-2-ylmethyl)ethanamine: This compound has a similar furan ring but differs significantly in its overall structure.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-butan-2-yl-1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-3-16(2)24-21(26)20-18-10-4-5-11-19(18)22(27)25(15-17-9-8-14-28-17)23(20)12-6-7-13-23/h4-5,10-11,16-17,20H,3,6-9,12-15H2,1-2H3,(H,24,26)

InChI Key

IXYSNJPFISXRPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4CCCO4

Origin of Product

United States

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